(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Overview
Description
The compound “(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid” is an amino acid derivative with a phenyl ring substituted with two methoxy groups . The presence of the amino and carboxylic acid groups classifies it as an amino acid, while the 3,4-dimethoxyphenyl group is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through methods similar to those used for other substituted amino acids or phenyl derivatives .Molecular Structure Analysis
The molecular structure of this compound would include a central carbon atom (the alpha carbon in amino acid terminology) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a complex side chain (the 3,4-dimethoxyphenyl group) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the carboxylic acid could undergo reactions typical of carboxylic acids (like esterification), and the phenyl ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the amino and carboxylic acid groups) could make it more soluble in polar solvents .Scientific Research Applications
Scientific Research Applications of (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Protonation Equilibria and Complex Formation
- Protonation Behavior : The protonation constants of similar amino acid derivatives, such as DL-3-amino-2-hydroxypropanoic acid, were studied, revealing insights into the behavior of functional groups like hydroxyl, amine, and carboxyl in the compound's structure (Braibanti, Mori, & Dallavalle, 1976).
- Complex Formation with Metals : The study also explored the ligand's ability to form complexes with metals like cobalt(II), copper(II), and zinc(II), indicating potential applications in coordination chemistry and metal ion chelation.
Asymmetric Synthesis
- Enantioselective Synthesis : Research on the enantioselective synthesis of structurally similar compounds, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, demonstrates the importance of such compounds in producing specific enantiomers for potential applications in drug synthesis and other fields of chemistry (Alonso, Santacana, Rafecas, & Riera, 2005).
Derivative Synthesis and Properties
- Structural Derivatives : The synthesis of derivatives, such as (Z)‐2,3‐Bis(3,4‐dimethoxyphenyl)propenoic acid from 2,3-bis(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, indicates the potential for creating a wide range of structurally related compounds with diverse chemical properties (Stomberg, Li, & Lundquist, 1995).
- Synthesis for Medical Applications : The synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, closely related to the specified compound, illustrates its relevance in creating key components for HIV protease inhibitors, highlighting its potential in medicinal chemistry (Shibata, Itoh, & Terashima, 1998).
Mechanism of Action
Target of Action
Similar compounds have been found to target dna and thymidylate synthase (ts) .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It is suggested that similar compounds may affect sphingolipid biosynthesis .
Pharmacokinetics
It is suggested that similar compounds are primarily eliminated unchanged by the kidneys .
Result of Action
It is suggested that similar compounds may have anticancer potentials .
Action Environment
It is suggested that similar compounds may have their action influenced by factors such as ph, temperature, and presence of other compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOLAAHVRBTUCR-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376181 | |
Record name | (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959580-88-2 | |
Record name | (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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